molecular formula C18H21N3O2S B564869 Rabeprazole-d3 Sulfide CAS No. 1185084-49-4

Rabeprazole-d3 Sulfide

カタログ番号: B564869
CAS番号: 1185084-49-4
分子量: 346.463
InChIキー: BSXAHDOWMOSVAP-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.

Pharmacokinetics

Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy

化学反応の分析

Types of Reactions

Rabeprazole-d3 Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of Rabeprazole thioether is this compound . Other potential products from reduction and substitution reactions depend on the specific reagents and conditions used.

生物活性

Rabeprazole-d3 sulfide is a labeled derivative of rabeprazole, a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This article examines the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Rabeprazole acts by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. The mechanism involves:

  • Protonation : Rabeprazole is protonated in the acidic environment of the stomach, leading to its activation.
  • Formation of Active Metabolites : It transforms into an active sulfenamide that irreversibly binds to the ATPase, blocking the final step of acid production .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 52% after oral administration.
  • Protein Binding : High protein binding rate at about 96.3%.
  • Metabolism : Primarily through non-enzymatic pathways with some involvement of cytochrome P450 enzymes (CYP2C19 and CYP3A4) for minor metabolites .

Clinical Studies

  • Efficacy in GERD : Rabeprazole has demonstrated significant efficacy in preventing both symptomatic and endoscopic relapse in GERD patients. In a multicenter study, doses of 10 mg and 20 mg were compared against placebo, showing superior outcomes in preventing relapse .
  • H. pylori Eradication : A study involving high-dose rabeprazole showed a high eradication rate (93.7%) when used in combination with antibiotics against metronidazole-resistant strains of H. pylori .

Case Studies

  • A retrospective analysis indicated that patients treated with rabeprazole experienced fewer nocturnal acid breakthroughs compared to those on other PPIs like omeprazole and pantoprazole, suggesting enhanced acid suppression capabilities .

Metabolic Pathways

This compound undergoes various metabolic transformations, including:

  • O-Demethylation : This process leads to the formation of O-demethylated metabolites, which may retain biological activity.
  • Biotransformation by Microorganisms : Research has shown that rabeprazole sulfide can be metabolized by certain fungi, indicating potential for biotechnological applications in drug metabolism studies .

Comparative Efficacy

The following table summarizes the comparative efficacy of rabeprazole with other PPIs based on clinical findings:

Parameter Rabeprazole Omeprazole Esomeprazole
Bioavailability (%)5230-4060
Protein Binding (%)96.39597
Median pH (24 hours)Higher than othersLower than rabeprazoleSimilar to omeprazole
Nocturnal Acid BreakthroughFewer occurrencesMore occurrencesSimilar to omeprazole

特性

IUPAC Name

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXAHDOWMOSVAP-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。